(2E)-3-[4-(diethylamino)-3-nitrophenyl]-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-[4-(DIETHYLAMINO)-3-NITROPHENYL]-1-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-ETHENYL CYANIDE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-[4-(DIETHYLAMINO)-3-NITROPHENYL]-1-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-ETHENYL CYANIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Nitration: Introduction of the nitro group into the aromatic ring.
Alkylation: Addition of the diethylamino group.
Cyclization: Formation of the benzimidazole ring.
Vinylation: Introduction of the ethenyl group.
Cyanation: Addition of the cyanide group.
Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts or reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-2-[4-(DIETHYLAMINO)-3-NITROPHENYL]-1-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-ETHENYL CYANIDE can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the diethylamino group with other substituents.
Addition: Addition reactions at the ethenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Various nucleophiles can be used under basic or acidic conditions.
Addition: Reagents like halogens or hydrogen halides can be used for addition reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could produce a wide range of substituted compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-microbial activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism by which (E)-2-[4-(DIETHYLAMINO)-3-NITROPHENYL]-1-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-ETHENYL CYANIDE exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The exact pathways involved would require detailed studies, including molecular docking and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-[4-(DIMETHYLAMINO)-3-NITROPHENYL]-1-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-ETHENYL CYANIDE
- (E)-2-[4-(DIETHYLAMINO)-3-NITROPHENYL]-1-(5-CHLORO-1H-1,3-BENZIMIDAZOL-2-YL)-1-ETHENYL CYANIDE
Uniqueness
(E)-2-[4-(DIETHYLAMINO)-3-NITROPHENYL]-1-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-ETHENYL CYANIDE is unique due to the combination of its functional groups, which confer specific chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C21H21N5O2 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
(E)-3-[4-(diethylamino)-3-nitrophenyl]-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C21H21N5O2/c1-4-25(5-2)19-9-7-15(12-20(19)26(27)28)11-16(13-22)21-23-17-8-6-14(3)10-18(17)24-21/h6-12H,4-5H2,1-3H3,(H,23,24)/b16-11+ |
InChI Key |
KHUHYHAYQHBZTO-LFIBNONCSA-N |
Isomeric SMILES |
CCN(CC)C1=C(C=C(C=C1)/C=C(\C#N)/C2=NC3=C(N2)C=C(C=C3)C)[N+](=O)[O-] |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)C=C(C#N)C2=NC3=C(N2)C=C(C=C3)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.